molecular formula C26H22N2O6S B12154658 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12154658
M. Wt: 490.5 g/mol
InChI Key: XBOLZBYSHNEOON-UHFFFAOYSA-N
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Description

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethyl bromide, sodium ethoxide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its potential to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as increased stability or reactivity, to the final products.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for developing new compounds with specific properties and functions.

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O6S/c1-4-33-17-10-11-18-20(13-17)35-26(27-18)28-22(15-6-8-16(32-3)9-7-15)21(24(30)25(28)31)23(29)19-12-5-14(2)34-19/h5-13,22,30H,4H2,1-3H3

InChI Key

XBOLZBYSHNEOON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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